Lipophilicity (ACD/LogP) Comparison: Iodo vs. Bromo vs. Fluoro N-Benzyl-4-halobenzamides
N-Benzyl-4-iodobenzamide exhibits an ACD/LogP of 4.15, which is 0.26 log units higher than the bromo congener (ACD/LogP 3.89) and approximately 1.0 log unit higher than the fluoro congener (LogP ~3.15) . This difference translates to the iodo analog being roughly 1.8-fold more lipophilic than the bromo analog and approximately 10-fold more lipophilic than the fluoro analog in octanol-water partitioning. Higher lipophilicity directly affects chromatographic retention (longer reversed-phase HPLC retention times), membrane permeability, and the compound's suitability for CNS-targeted probe design.
| Evidence Dimension | Calculated lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.15 |
| Comparator Or Baseline | N-Benzyl-4-bromobenzamide: ACD/LogP = 3.89; N-Benzyl-4-fluorobenzamide: LogP ≈ 3.15 |
| Quantified Difference | ΔLogP = +0.26 (vs. Br); ΔLogP ≈ +1.0 (vs. F); ~1.8-fold and ~10-fold higher partitioning, respectively |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; ChemSpider records |
Why This Matters
For medicinal chemistry campaigns requiring specific lipophilicity windows (e.g., CNS drug-likeness: LogP 2–5), the iodo analog provides the highest LogP in the N-benzyl-4-halobenzamide series, which may be advantageous for targets demanding enhanced membrane permeability or disadvantageous if lower LogP is desired.
